N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide

p38α autophosphorylation kinase inhibitor IC50

Standard p38 inhibitors cause universal pathway shutdown, linked to clinical toxicity and adaptive resistance. NC-38 is a non-canonical p38α inhibitor that selectively targets TAB1-induced autophosphorylation (IC50 low µM) without disrupting MKK6/MK2 signaling at 10 µM. - Validated by co-crystal structure (PDB: 7PVU) and 468-kinase panel (no off-target displacement) - Use 0.1-10 µM for target validation and ischemia-reperfusion cardioprotection studies - Available from BenchChem with documented purity and global shipping

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 2094511-69-8
Cat. No. B2467763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide
CAS2094511-69-8
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESC1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C17H16FN3O2S/c18-13-6-1-2-7-16(13)24(22,23)21-12-8-9-14-15(10-12)20-17(19-14)11-4-3-5-11/h1-2,6-11,21H,3-5H2,(H,19,20)
InChIKeyRNCGESUAFOAOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NC-38: A Selective Non-Canonical p38α Autophosphorylation Inhibitor


N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)-2-fluorobenzene-1-sulfonamide (CAS 2094511-69-8), also designated as NC-38, is a synthetic benzimidazole-sulfonamide hybrid and a member of the non-canonical p38α inhibitor (NC-p38i) class. Its co-crystal structure with p38α MAPK14 (PDB: 7PVU) confirms its binding mode [1]. Unlike classical ATP-competitive inhibitors that broadly silence p38α signaling, NC-38 selectively inhibits the TAB1-induced autophosphorylation (non-canonical) pathway while largely sparing canonical MKK6-driven substrate phosphorylation [1]. This pharmacological profile addresses a key translational gap identified in clinical trials with pan-p38α inhibitors.

Non-canonical p38α pathway inhibition studies
Preserves canonical MKK6/MK2 signaling in assay context
Kinome-wide selectivity review supports single-target engagement

Why NC-38 Cannot Be Replaced by Generic p38 MAPK Inhibitors


Classical p38α inhibitors like SB203580, PH797804, or BIRB796 function as ATP-competitive or allosteric inhibitors that block both canonical and non-canonical p38α activation, leading to universal pathway shutdown [1]. This indiscriminate inhibition is linked to the clinical failures of first-generation p38α inhibitors due to toxicity and adaptive resistance [1]. In contrast, NC-38 demonstrates a unique property: it potently inhibits TAB1-induced p38α autophosphorylation (IC50 in the low micromolar range) while only partially reducing the phosphorylation of canonical substrates MK2 and ATF2 at 10 μM, a concentration where ATP-competitive inhibitors like PH797804 (2 μM) achieve strong suppression [1]. This functional selectivity, combined with its high target specificity evidenced by a 468-kinase panel analysis, means that substituting NC-38 with a generic p38 inhibitor compromises the pathway-biased pharmacological interrogation it uniquely enables [1].

NC-38
Generic p38 Inhibitor
Pathway Target
Non-canonical autophosphorylation
Pan-p38α (canonical + non-canonical)
Functional Impact
Partial substrate phosphorylation inhibition
Strong suppression of downstream signaling
Kinome Profile
Single-target (p38α) reported
Multi-kinase inhibition reported
Substitution may shift from pathway-selective interrogation to pan-p38α shutdown, complicating data interpretation.

NC-38 vs. Clinical-Stage p38α Inhibitors: Quantitative Comparator Guide


Potency in p38α Autophosphorylation Inhibition

NC-38 inhibits TAB1-induced p38α autophosphorylation in vitro with an IC50 of 0.27 µM [1]. This potency is measured under conditions where the ATP-competitive inhibitor PH797804 achieves strong inhibition of substrate phosphorylation at 2 µM but does not exhibit the same autophosphorylation selectivity, illustrating the divergent mechanisms. The IC50 for the non-fluorinated analog NC-37 is reported in the same low micromolar range, with NC-38 representing the fluorinated derivative engineered for enhanced binding interactions .

Autophosphorylation IC50
Reported
0.27 µM
Supports autophosphorylation assay context
TAB1-induced; 600 µM ATP; NC-37 analog in similar range
p38α autophosphorylation kinase inhibitor IC50

Kinome-Wide Selectivity Profile

In a competitive binding assay against a panel of 468 human protein kinases, NC-38 at 10 µM displaced the active-site probe only from p38α (MAPK14) as the sole target with high confidence, demonstrating exceptional kinome-wide selectivity [1]. In comparison, the ATP-competitive inhibitor SB203580, used as a canonical control, is known to also inhibit other kinases like CK1 and GAK, and the allosteric inhibitor BIRB796 exhibits broader kinome profiles that complicate their use as pathway-specific tools.

Kinome Selectivity
Reported
1 target / 468 kinases
Supports single-target probe context
10 µM; competitive binding assay; p38α only displaced
kinase selectivity off-target effect chemical probe

Functional Pathway Selectivity

At a concentration of 10 µM, NC-38 only partially reduced p38α-mediated phosphorylation of the downstream substrates MK2 and ATF2, while the ATP-competitive inhibitor PH797804 at a lower concentration of 2 µM strongly abolished this activity [1]. This demonstrates a functional bias where NC-38 uncouples the non-canonical autophosphorylation pathway from the canonical substrate-phosphorylation cascade, a feature not achievable with ATP-competitive inhibitors that act as pan-p38α signal blockers.

Substrate Phosphorylation
Head-to-head
NC-38 (10 µM): partial inhibition
PH797804 (2 µM): strong suppression
Demonstrates functional pathway bias
MKK6-driven MK2/ATF2 phosphorylation assay
pathway selectivity MAPK14 MK2 phosphorylation

Efficacy in a Cardiomyocyte Ischemia-Reperfusion Model

In H9c2 cardiomyocytes subjected to simulated ischemia-reperfusion (SIR), both NC-38 and the classical ATP-competitive inhibitor SB203580 reduced cell death to a comparable extent, as measured by cleaved caspase-3 levels and Annexin V/PI flow cytometry [1]. However, given NC-38's selective mechanism, this cytoprotection is achieved without the wholesale shutdown of p38α signaling associated with SB203580, implying a potentially safer therapeutic window and validating the non-canonical pathway as the primary driver of SIR-induced death.

Ischemia-Reperfusion Protection
Head-to-head
Comparable reduction in cell death vs SB203580
Supports non-canonical pathway-mediated cytoprotection
H9c2 cardiomyocytes; cleaved caspase-3, Annexin V
cardioprotection ischemia-reperfusion p38 inhibitor

Key Research Applications for NC-38


Dissecting Non-Canonical vs Canonical p38α Signaling

Use NC-38 at 0.1-10 µM to selectively inhibit p38α autophosphorylation while preserving MKK6/MK2 signaling, as demonstrated by its weak effect on substrate phosphorylation at 10 µM compared to PH797804 (2 µM) [1]. This is ideal for target validation studies aiming to link non-canonical p38α activation to specific pathophysiological outcomes.

Cardioprotection Studies in Ischemia-Reperfusion Injury

Apply NC-38 in in vitro simulated ischemia-reperfusion assays using H9c2 cardiomyocytes to achieve cytoprotection comparable to SB203580, but with a pathway-selective profile that reduces confounding effects associated with canonical p38α shutdown [1]. This supports preclinical cardiac research seeking to develop safer p38α-targeted cardioprotective therapies.

High-Fidelity Chemical Probe for Kinase Selectivity Screens

Employ NC-38 as a single-target (p38α) control in kinome-wide selectivity panels, leveraging its demonstrated inability to displace the active-site probe from 468 other kinases [1]. This surpasses the utility of SB203580 or BIRB796, which exhibit multi-kinase inhibition profiles.

Structural Biology of Non-Canonical Inhibitor Binding

Utilize the available co-crystal structure (PDB: 7PVU) of NC-38 bound to p38α C162S for structure-based drug design and molecular dynamics simulations aimed at understanding non-ATP-competitive binding modes and the Y35-out conformation of the P-loop [1].

Application
Selection Property
Validation Focus
Non-canonical p38α pathway studies
Pathway-biased inhibition profile
Substrate phosphorylation assay validation
Cardiomyocyte ischemia-reperfusion research
Non-canonical pathway-selective cytoprotection
Cell death endpoint validation
Kinome-wide selectivity screening
Single-target p38α engagement
Off-target kinase panel review
Structural biology and drug design
Co-crystal structure availability
Binding mode and P-loop conformation analysis
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